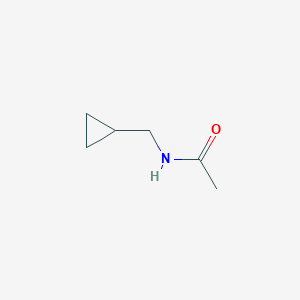

N-(Cyclopropylmethyl)acetamide

Description

Significance of the Cyclopropylmethyl Amide Moiety in Chemical Synthesis

The cyclopropylmethyl amide moiety is a privileged scaffold in drug discovery. The cyclopropyl (B3062369) group, a three-membered ring, is known for its unique conformational properties and its ability to introduce metabolic stability and improve binding affinity to biological targets. When incorporated into a molecule, it can mimic the spatial arrangement of a double bond or a larger alkyl group while maintaining a rigid conformation.

The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in a vast number of pharmaceuticals. The N-(cyclopropylmethyl)acetamide unit, therefore, provides a synthetically accessible starting point for creating more complex molecules with desirable pharmacological profiles. Researchers have leveraged this motif to develop compounds targeting a range of biological systems. For instance, analogues of this compound have been investigated as selective inhibitors of monoamine transporters, which are implicated in various neurological disorders. acs.orgacs.org The structural rigidity and electronic properties of the cyclopropyl group can contribute to the selective binding of these compounds to specific transporter subtypes. acs.org

Furthermore, the this compound scaffold has been utilized in the development of positive allosteric modulators (PAMs) of glutamate (B1630785) receptors, such as mGlu5. nih.gov These modulators represent a promising therapeutic strategy for treating neurological and psychiatric conditions by enhancing the activity of the endogenous ligand.

Overview of Academic Research Trajectories for this compound and Analogues

The academic interest in this compound and its derivatives has been diverse, spanning from fundamental synthetic methodology to the exploration of their biological activities. Research has shown that modifications to the basic this compound structure can lead to compounds with a wide range of pharmacological effects.

One significant area of research involves the synthesis and evaluation of this compound analogues as opioid receptor modulators. The cyclopropylmethyl group is a well-known substituent in potent opioid antagonists like naltrexone. By incorporating this group into different molecular frameworks connected by an amide linkage, researchers have explored new ligands with varying selectivity for mu, delta, and kappa opioid receptors. researchgate.netnih.gov

Another prominent research trajectory is the development of melatonin (B1676174) receptor agonists. For example, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide has been synthesized and identified as an orally bioavailable agonist for MT1 and MT2 melatonin receptors, which are involved in regulating circadian rhythms. nih.gov

The synthesis of various analogues often involves the coupling of cyclopropylmethylamine with a suitable carboxylic acid or its derivative. For instance, 2-(benzhydrylthio)-N-(cyclopropylmethyl)acetamide was synthesized from 2-(benzhydrylthio)acetic acid and cyclopropylmethylamine. acs.orgacs.org The versatility of this synthetic approach allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Recent research has also focused on the development of environmentally benign synthetic methods, where derivatives like di(cyclopropylmethyl) ether have been produced using microwave reactors and solvent-free conditions, highlighting a move towards sustainable chemistry in the production of such valuable chemical intermediates. publish.csiro.au

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)7-4-6-2-3-6/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQTVPUAZAECHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384268 | |

| Record name | N-(cyclopropylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61771-97-9 | |

| Record name | N-(cyclopropylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropylmethyl Acetamide and Its Derivatives

Catalytic Approaches in N-(Cyclopropylmethyl)acetamide Synthesis

Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant amounts of waste. Catalytic approaches offer a more atom-economical and sustainable alternative. This section explores such methodologies as applied to the synthesis of this compound.

Green Chemistry Principles in Catalytic Amidation

Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of non-toxic, renewable catalysts and environmentally friendly solvents.

The use of transition-metal catalysts in amidation reactions can lead to concerns regarding metal contamination in the final product and the cost and toxicity of the metals themselves. Consequently, metal-free catalytic systems have emerged as a highly attractive alternative. nih.gov

Boron-Based Catalysts: Boronic acids and their derivatives have been extensively studied as effective catalysts for direct amidation reactions. ucl.ac.uknih.gov These catalysts are thought to activate the carboxylic acid component, facilitating nucleophilic attack by the amine. For the synthesis of this compound, a plausible metal-free approach would involve the direct coupling of acetic acid and cyclopropylmethylamine using a boronic acid catalyst. The reaction typically proceeds under thermal conditions with the removal of water, often via azeotropic distillation. ucl.ac.uk

Illustrative Example of Boronic Acid-Catalyzed Synthesis of this compound

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | 110 | 85-95 |

| Boric Acid | 10 | Xylene | 140 | 70-80 |

Note: The data in this table are representative examples based on the synthesis of similar amides using boron-based catalysts and are intended for illustrative purposes.

Iodine-Catalyzed Systems: Molecular iodine has also been utilized as a mild and inexpensive metal-free catalyst for amidation. The mechanism is believed to involve the activation of the carboxylic acid through the formation of an acyl iodide intermediate. This approach offers a simple and efficient method for the synthesis of amides under relatively mild conditions.

For the catalytic synthesis of this compound, several greener solvents can be considered:

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is a promising alternative to THF and other ethereal solvents. acsgcipr.org

Cyclopentyl methyl ether (CPME): This solvent has a high boiling point, low water miscibility, and is relatively stable, making it a good choice for reactions requiring elevated temperatures. nih.gov

γ-Valerolactone (GVL): Another biomass-derived solvent, GVL is biodegradable and has a low vapor pressure. manchester.ac.uk

The selection of reagents also plays a crucial role. Using acetic acid directly, rather than a more reactive but less atom-economical derivative like acetyl chloride, aligns with the principles of green chemistry by minimizing waste.

Comparison of Solvents for Catalytic Amidation

| Solvent | Classification | Key Advantages |

| Toluene | Conventional | Good for azeotropic water removal |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener | Bio-derived, lower toxicity than THF |

| Cyclopentyl methyl ether (CPME) | Greener | High boiling point, stable |

| γ-Valerolactone (GVL) | Greener | Bio-derived, biodegradable |

Biocatalytic Pathways for Amide Bond Formation

Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for sustainable chemical synthesis. manchester.ac.uk The application of biocatalysis to amide bond formation has gained significant traction. catalyticamidation.info

Lipases are a class of enzymes that have been successfully employed for the N-acylation of amines. nih.govnih.gov These enzymes, which are readily available and robust, can catalyze the reaction between a carboxylic acid or an ester and an amine to form an amide. For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to catalyze the direct amidation of acetic acid with cyclopropylmethylamine. nih.gov These reactions are often carried out in non-aqueous, green solvents to shift the equilibrium towards amide formation. nih.gov

Representative Lipase-Catalyzed Synthesis of this compound

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) |

| Candida antarctica Lipase B (CALB) | Acetic Acid | Cyclopentyl methyl ether (CPME) | 60 | >95 |

| Candida antarctica Lipase B (CALB) | Ethyl Acetate (B1210297) | 2-Methyltetrahydrofuran (2-MeTHF) | 50 | >90 |

Note: The data in this table are representative examples based on the broad substrate scope of lipases for the synthesis of various amides and are intended for illustrative purposes.

Nature employs sophisticated enzymatic machinery for amide bond formation, often involving the activation of carboxylic acids via adenosine (B11128) triphosphate (ATP).

ATP-Dependent Strategies: A large family of enzymes known as adenylating enzymes (or ligases) utilize ATP to activate a carboxylic acid by forming a high-energy acyl-adenylate intermediate. rsc.orgnih.gov This activated species can then react with an amine to form the amide bond. While this approach is highly efficient in biological systems, the need for stoichiometric amounts of ATP and a cofactor regeneration system can be a practical challenge for large-scale chemical synthesis.

ATP-Independent Strategies: In recent years, ATP-independent enzymatic strategies for amide bond formation have been discovered. These pathways often involve a transacylase enzyme that transfers an acyl group from an activated donor (other than an acyl-adenylate) to an amine. This approach avoids the requirement for ATP, making it a potentially more cost-effective biocatalytic route.

Transition Metal-Catalyzed Amidation Reactions

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. nih.govutexas.edu These methods provide efficient and selective pathways for amidation, often under milder conditions than classical methods. ibs.re.kr Catalysts based on metals like palladium, copper, iron, and zinc are frequently employed to facilitate the coupling of amines with various acyl sources. utexas.edu

One of the most prominent strategies is the palladium-catalyzed Buchwald-Hartwig amination, which couples amines with aryl or vinyl halides/triflates. ibs.re.kr While traditionally used for C(sp²)-N bond formation, advancements have extended its principles to C(sp³)-N bond formation, relevant for synthesizing N-alkyl amides. princeton.edu These reactions typically involve an oxidative addition of the electrophile to the metal center, followed by coordination of the amine, and reductive elimination to form the final amide product and regenerate the catalyst. The development of specialized ligands has been crucial in improving the scope, efficiency, and functional group tolerance of these transformations. mdpi.com Other approaches include copper-catalyzed Ullmann-type couplings and rhodium-catalyzed C-H amination, which offer alternative pathways for constructing the amide bond. ibs.re.krnih.gov

Photochemical Approaches to this compound Synthesis

Photochemical methods offer green and sustainable alternatives for chemical synthesis, utilizing light as a clean energy source to drive reactions. chinesechemsoc.org These approaches can enable unique transformations that are often difficult to achieve through traditional thermal methods.

Visible Light-Promoted Nitrone Rearrangement Cascades

A novel and sustainable strategy for amide bond formation involves a visible light-promoted cascade reaction featuring the in situ formation and subsequent rearrangement of nitrones. chinesechemsoc.org This method proceeds without the need for an external photoredox catalyst or other additives, using visible light as the sole energy source. chinesechemsoc.org

The proposed mechanism begins with the visible light irradiation of an aryldiazoacetate, which leads to the extrusion of nitrogen gas (N₂) and the generation of a reactive carbene species. This carbene then reacts with a nitrosoarene at its nucleophilic nitrogen center to form a zwitterionic intermediate, which stabilizes into a nitrone. chinesechemsoc.org The conjugated π-system of the resulting nitrone allows it to absorb visible light, triggering a rearrangement to an oxaziridine (B8769555) intermediate. This unstable oxaziridine then rearranges to form the final, stable amide product. chinesechemsoc.org This one-pot process is highly efficient and atom-economical, producing only nitrogen gas as a byproduct. chinesechemsoc.org

Advanced Synthetic Transformations Incorporating the this compound Scaffold

Recent advancements in synthetic chemistry have introduced powerful transformations that allow for the construction of complex amide scaffolds from readily available starting materials. These methods include decarboxylative couplings and multi-component reactions, which enhance synthetic efficiency and molecular diversity.

Decarboxylative C-N Coupling for this compound Formation

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming C-N bonds, using abundant carboxylic acids as starting materials in place of pre-functionalized organohalides or organometallics. nih.govnih.govrsc.org This approach is advantageous as it utilizes stable, inexpensive precursors and releases carbon dioxide as the only byproduct. nih.gov While many of these methods rely on transition-metal catalysis, recent developments have established transition-metal-free alternatives. nih.gov

Stereoretentive Decarboxylative Amidation

A significant breakthrough in this area is the development of a base-mediated, stereoretentive decarboxylative amidation that functions under ambient, transition-metal-free conditions. nih.govresearchgate.net This method allows for the conversion of chiral carboxylic acids into chiral amides with the retention of stereochemistry, a challenge for many previous decarboxylative methods that proceed through radical intermediates. nih.gov

The reaction utilizes 1,4,2-dioxazol-5-ones as robust amidating reagents. The proposed mechanism involves the following key steps:

Nucleophilic addition of a carboxylate (formed by the deprotonation of a carboxylic acid by a base such as DBU) to the dioxazolone. researchgate.net

A subsequent rearrangement forms a dicarbonyl N-hydroxy intermediate. researchgate.net

This intermediate converts to a hydroxamate, which then undergoes a Lossen-type rearrangement. researchgate.net

The in situ generated isocyanate reacts with the carboxylate, leading to the stereoretentive formation of the C-N bond and the release of CO₂. nih.govresearchgate.net

This methodology demonstrates high functional group tolerance and has been successfully applied to a wide range of primary, secondary, and tertiary carboxylic acids. nih.gov The use of environmentally friendly solvents like ethyl acetate further enhances the sustainability of this process. acs.org

Table 1: Substrate Scope in Transition-Metal-Free Decarboxylative Amidation

| Carboxylic Acid Substrate | Dioxazolone Reagent | Base | Solvent | Yield (%) |

| Cyclohexanecarboxylic acid | 3-methyl-1,4,2-dioxazol-5-one | DBU | DMSO | 95% researchgate.net |

| (S)-Naproxen | 3-methyl-1,4,2-dioxazol-5-one | DBU | Ethyl Acetate | 93% acs.org |

| Adamantane-1-carboxylic acid | 3-methyl-1,4,2-dioxazol-5-one | DBU | DMSO | 94% researchgate.net |

| Phenylacetic acid | 3-methyl-1,4,2-dioxazol-5-one | DBU | DMF | 85% researchgate.net |

This table presents representative yields for the decarboxylative amidation reaction. Data sourced from cited research. researchgate.netacs.org

Multi-Component Reactions (MCRs) for Acetamide (B32628) Scaffold Construction

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more starting materials react to form a product that incorporates the majority of the atoms from the reactants. organic-chemistry.org This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple, commercially available building blocks. organic-chemistry.orgnih.govrsc.org

The acetamide scaffold is readily accessible through various MCRs, most notably the Ugi four-component reaction (U-4CR). The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize this compound, one could employ cyclopropylmethanamine as the amine component and acetic acid as the carboxylic acid. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular Mumm rearrangement to yield the final α-acetamido amide product. The versatility of MCRs allows for the creation of large libraries of compounds by simply varying the starting components. nih.gov

Table 2: Hypothetical Ugi Reaction Components for Acetamide Synthesis

| Component Type | Example Reactant for this compound |

| Amine | Cyclopropylmethanamine |

| Aldehyde | Formaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

This table illustrates a potential combination of reactants for the synthesis of an this compound derivative via the Ugi MCR.

Formation of Cyclopropylmethyl Phosphonates via Amidation

The synthesis of aminated (cyclopropylmethyl)phosphonates serves as a valuable route to functionalized derivatives. Research has demonstrated the synthesis of a novel class of these compounds starting from diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate. scirp.org This process involves a reaction with various amines in the presence of Hünig's base (N,N-diisopropylethylamine). scirp.orgresearchgate.net This amination is a key step to introduce a nitrogen-containing functional group, enhancing the molecular diversity of the cyclopropylmethyl phosphonate (B1237965) scaffold. researchgate.net

The general synthetic scheme involves the initial preparation of (cyclopropylmethyl)phosphonates, which can then be chemically modified. scirp.org For instance, the starting material, diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate, is synthesized and subsequently reacted with a selection of primary or secondary amines to yield the desired aminated products. researchgate.net

Below is a table summarizing the synthesis of various aminated (cyclopropylmethyl)phosphonates from a representative chlorinated precursor.

| Amine Reactant | Resulting Product | Yield (%) |

| Diethylamine | N,N-diethyl-3-(1-((diethoxyphosphoryl)methyl)cyclopropyl)propan-1-amine | 73 |

| Morpholine | 4-(3-(1-((diethoxyphosphoryl)methyl)cyclopropyl)propyl)morpholine | 78 |

| Piperidine | 1-(3-(1-((diethoxyphosphoryl)methyl)cyclopropyl)propyl)piperidine | 81 |

N-Alkylation and N-Demethylation Strategies to Incorporate Cyclopropylmethyl Group

The introduction of the N-cyclopropylmethyl moiety is a critical transformation in the synthesis of many biologically active compounds, often requiring a two-step process of demethylation followed by alkylation. google.com

N-Demethylation: For many precursor molecules, particularly naturally occurring alkaloids, the nitrogen atom is methylated. google.com Therefore, a necessary first step is the removal of this methyl group to generate a secondary amine, which is then available for subsequent alkylation. google.comnih.gov While methods like the von Braun reaction have been attempted, they can lead to product decomposition upon hydrolysis of the N-cyano intermediate. nih.gov

A more successful and widely applicable strategy involves the oxidation of the N-methylated heterocycle to its corresponding N-methyl, N-oxide form. google.com This intermediate is then treated with a reducing agent, such as iron(II) sulfate (B86663) (FeSO₄·7H₂O) or a transition metal in a zero oxidation state, to effect the removal of the methyl group and yield the secondary amine. google.com Another effective approach involves the hydrolysis of an N-formyl precursor using a base like potassium hydroxide (B78521) in ethanol (B145695) to yield the desired N-desmethyl compound. nih.gov

N-Alkylation: Once the secondary amine is obtained, the cyclopropylmethyl group can be introduced via direct N-alkylation. A common method utilizes cyclopropylmethyl bromide as the alkylating agent in the presence of a mild base such as sodium bicarbonate. nih.gov This reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic carbon of cyclopropylmethyl bromide to form the tertiary N-cyclopropylmethyl amine. nih.gov Other approaches include the reductive alkylation of cyclopropylamine (B47189) or the catalytic hydrogenation of a cyclopropyl (B3062369) cyanide in the presence of an alkyl amine. google.com

| Strategy | Precursor | Reagents | Product |

| N-Demethylation | N-formyl derivative | Ethanolic Potassium Hydroxide | Secondary Amine |

| N-Alkylation | Secondary Amine | Cyclopropylmethyl bromide, Sodium Bicarbonate | N-cyclopropylmethyl derivative nih.gov |

Stereoselective Synthesis of this compound Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods for this compound analogues is of significant interest.

Achieving control over the chirality of cyclopropyl-containing amides is a key synthetic challenge. Chiral cyclopropanes are important structural motifs in many biologically active compounds. chemistryviews.org A significant advancement in this area is the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins. chemistryviews.org

This method employs a chiral ruthenium phenyloxazoline (Ru(II)-Pheox) complex as a catalyst. chemistryviews.org The catalyst, modified with a bulky quaternary ammonium (B1175870) group, facilitates the transfer of the carbene from the diazo amide to the olefin with high fidelity. chemistryviews.org This process allows for the synthesis of a variety of chiral cyclopropane (B1198618) amides with excellent enantioselectivities, often up to 96% enantiomeric excess (ee). chemistryviews.org The resulting chiral Weinreb amides are versatile intermediates that can be converted into other functional groups like alcohols, ketones, and aldehydes in a single step. chemistryviews.org Another approach involves the concept of chirality transfer, where a chiral amide can induce asymmetry during an α-methylation reaction. semanticscholar.org

| Catalyst System | Reaction Type | Key Feature | Enantioselectivity |

| Chiral Ru(II)-Amm-Pheox Complex | Cyclopropanation of Diazo Weinreb Amides | Asymmetric catalyst | Up to 96% ee chemistryviews.org |

In addition to enantioselectivity, controlling the diastereoselectivity is crucial when multiple stereocenters are present. The aforementioned ruthenium-catalyzed cyclopropanation of diazo Weinreb amides also exhibits excellent control over diastereoselectivity, with reported diastereomeric ratios (dr) as high as 99:1. chemistryviews.org This allows for the precise construction of the desired diastereomer of the cyclopropyl amide product. chemistryviews.org

Furthermore, biocatalytic methods have emerged as powerful tools for stereoselective synthesis. Engineered carbene transferases, specifically myoglobin-based biocatalysts, have been developed for the highly stereoselective cyclopropanation of olefins using a phosphonyl diazo reagent. nih.gov Through a "substrate walking" protein engineering strategy, it is possible to generate two distinct sets of efficient and enantiodivergent biocatalysts. nih.gov This innovative approach enables the synthesis of both (1R,2S) and (1S,2R) enantiomeric forms of the desired cyclopropylphosphonate ester products with high stereoselectivity. nih.gov

| Method | Catalyst/Enzyme | Substrates | Diastereoselectivity |

| Catalytic Cyclopropanation | Chiral Ru(II)-Pheox Complex | Diazo Weinreb Amides, Olefins | Up to 99:1 dr chemistryviews.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Styrene, Dimethyl (diazomethyl)phosphonate | Highly Stereoselective nih.gov |

Reaction Mechanisms and Chemical Reactivity of N Cyclopropylmethyl Acetamide

Mechanistic Investigations of N-(Cyclopropylmethyl)acetamide Formation

The formation of this compound typically involves the acylation of cyclopropylmethylamine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, or the coupling of cyclopropylmethylamine with acetic acid using a coupling agent.

While specific kinetic studies for the formation of this compound are not extensively documented, the kinetics can be inferred from general studies of amide bond formation using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of additives like N-hydroxybenzotriazole (HOBt). nih.gov

The pH of the reaction medium plays a critical role. The formation of the O-acylisourea intermediate is often favored by acidic conditions, which protonate the carbodiimide (B86325), making it more susceptible to nucleophilic attack by the carboxylate. nih.gov Kinetic models have shown that the observed rate constants can decrease sharply at high pH as the concentration of the protonated coupling agent diminishes. nih.gov

Table 1: Influence of Reactant Concentration on Amide Coupling Reaction Rates (General Model)

| Reactant | Change in Concentration | Effect on Initial Reaction Rate | Rationale |

| Carboxylic Acid | Increase | Increase | The rate-determining step involves the carboxylic acid. nih.gov |

| Amine | Increase | No significant change | The amine reacts in a fast, subsequent step. nih.gov |

| Coupling Agent (e.g., EDCI) | Increase | Increase | The coupling agent is a key reactant in the rate-determining step. nih.gov |

| Additive (e.g., HOBt) | Increase | No significant change | HOBt traps the O-acylisourea to prevent side reactions but does not typically affect the initial rate. nih.gov |

This interactive table is based on a general kinetic model for carbodiimide-mediated amide coupling reactions.

The mechanism of this compound formation proceeds through several key intermediates and transition states.

Activation with Carbodiimides: When using a carbodiimide like EDCI, acetic acid adds across one of the C=N double bonds to form the O-acylisourea intermediate. This intermediate is highly electrophilic at the carbonyl carbon. Cyclopropylmethylamine then attacks this carbon. The reaction can proceed through a tetrahedral transition state before collapsing to form the amide and the isourea byproduct. nih.gov

Activation with Acyl Halides/Anhydrides: When using more reactive acetylating agents like acetyl chloride or acetic anhydride, the reaction mechanism is more direct. The nucleophilic nitrogen of cyclopropylmethylamine attacks the electrophilic carbonyl carbon of the acetylating agent. patsnap.com This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (chloride or acetate), yields this compound. patsnap.com

Throughout these processes, the cyclopropyl (B3062369) ring generally remains intact. Palladium-catalyzed methods for forming N-cyclopropyl aromatic amines have shown that the cyclopropylamine (B47189) moiety can survive the reaction conditions without ring-opening, suggesting its stability under common synthetic procedures. researchgate.net However, the inherent strain of the three-membered ring makes it a potential site for reactivity under harsh conditions, such as the presence of strong oxidants or high-energy light, which can initiate C-C bond cleavage through radical intermediates. chemrxiv.org

Transformations of the Acetamide (B32628) Functional Group

The acetamide group in this compound is a versatile functional handle that can undergo various chemical transformations.

The amide linkage in this compound can be reduced to an amine. Modern synthetic methods often employ hydrosilanes as reducing agents, which offer controlled and selective reduction pathways. organic-chemistry.org Depending on the choice of catalyst and solvent, two primary outcomes are possible:

Full Reduction: The carbonyl group (C=O) is reduced to a methylene (B1212753) group (CH₂), converting the acetamide into the corresponding secondary amine, N-ethyl-N-(cyclopropylmethyl)amine. This transformation preserves the carbon skeleton.

Deacylative Cleavage: The C-N bond of the amide is cleaved, leading to the removal of the acetyl group and regeneration of the parent amine, cyclopropylmethylamine. organic-chemistry.org

Table 2: Potential Reduction Pathways for this compound

| Pathway | Reagents/Conditions | Product |

| Full Reduction | Hydrosilanes (e.g., PhSiH₃) with specific catalysts | N-Ethyl-N-(cyclopropylmethyl)amine |

| Deacylative Cleavage | Altered hydrosilane and solvent systems | Cyclopropylmethylamine |

This table outlines plausible reduction outcomes based on established methods for amide reduction. organic-chemistry.org

The N-H proton of the secondary amide, this compound, is weakly acidic and can be removed by a strong base to form an amide anion. This anion is nucleophilic and can participate in substitution reactions.

N-Alkylation: The amide anion can react with electrophiles like alkyl halides to form a tertiary amide. This N-alkylation is a common method for modifying the amide structure. derpharmachemica.com

Transamidation: This reaction involves the exchange of the amine portion of the amide. While amides are generally unreactive towards nucleophiles, the reaction can be catalyzed by metal complexes or other agents. mdpi.comnih.gov The mechanism often involves the formation of a metal-amidate complex, which then reacts with an incoming amine. An intramolecular nucleophilic attack within a metallacycle intermediate is often a key step in the catalytic cycle. mdpi.comnih.gov This would allow for the conversion of this compound into a different amide by reacting it with another primary or secondary amine in the presence of a suitable catalyst.

Chemical Reactivity of the Cyclopropylmethyl Moiety

The cyclopropyl group in this compound is a key determinant of its chemical behavior. The significant ring strain within the three-membered ring means the carbon-carbon bonds have a higher p-character than typical alkanes, giving the ring properties akin to a double bond. echemi.com This feature allows the cyclopropyl group to stabilize an adjacent positive charge effectively. echemi.com Consequently, the molecule can undergo a variety of reactions involving the cyclopropylmethyl cation, including cyclizations, ring expansions, and ring-opening reactions under specific stimuli.

Electrophilic Cyclization Reactions Involving Cyclopropylmethyl Amides

Electrophilic cyclization is a powerful tool in organic synthesis for creating cyclic structures from linear precursors. longdom.org In the context of amides like this compound, these reactions can be initiated through the electrophilic activation of the amide itself. nih.gov While enamides are well-known for their participation in cyclization reactions, amides can also be activated to form reactive intermediates capable of cyclizing. nih.govbeilstein-journals.org

The general mechanism for electrophilic cyclization begins with an electrophile attacking a nucleophilic site in the molecule, such as a double bond, to form a carbocation intermediate. longdom.org This intermediate is then trapped by an internal nucleophile to form the cyclic product. longdom.org In the case of this compound, the amide nitrogen can act as the internal nucleophile. Activation of a suitable functional group within the acetyl portion of the molecule could lead to an intramolecular reaction where the amide nitrogen attacks an electrophilic center, leading to a heterocyclic product. The stability of the resulting intermediates and the reaction conditions play a crucial role in determining the outcome of such cyclizations. escholarship.org Enamides, derived from amides, can generate iminium species that engage in further electrophilic additions, facilitating diverse cyclization pathways to N-heterocycles. beilstein-journals.org

Ring Expansion Phenomena of Cyclopropylmethyl Cations

A defining characteristic of the cyclopropylmethyl moiety is the remarkable stability of its corresponding carbocation and its tendency to undergo ring expansion. The cyclopropylmethyl cation is not a classical carbocation; instead, it exists as a set of rapidly equilibrating, non-classical resonance structures that include the cyclobutyl cation and the homoallyl cation. stackexchange.comechemi.com This delocalization of positive charge occurs because the sigma bonds of the strained cyclopropane (B1198618) ring can overlap with the empty p-orbital of the carbocation, an effect sometimes described as conjugation. echemi.com

This equilibrium means that reactions proceeding through a cyclopropylmethyl cation intermediate often yield a mixture of products containing both the cyclopropylmethyl and cyclobutyl structures. For instance, the hydrolysis of (chloromethyl)cyclopropane (B127518) results in a mixture of cyclopropylmethanol (B32771) (48%), cyclobutanol (B46151) (47%), and a small amount of allylcarbinol (5%). stackexchange.com This product distribution is strong evidence for the interconversion of the carbocations and the phenomenon of ring expansion. stackexchange.com

The ring expansion of the cyclopropylmethyl cation is a classic example of a Wagner–Meerwein rearrangement. wikipedia.org This type of reaction is defined as a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.orgslideshare.net In the case of the cyclopropylmethyl system, a carbon-carbon bond of the ring itself migrates in a 1,2-shift to the carbocationic center, transforming the three-membered ring into a four-membered ring.

This rearrangement is a facile process, often occurring at very low temperatures, and is driven by the thermodynamic benefit of relieving the high angle strain of the cyclopropane ring. wikipedia.orgyoutube.com The resulting cyclobutyl cation, while also strained, can be more stable depending on the substitution pattern. This rearrangement is a key mechanistic step in many reactions involving cyclopropylmethyl systems and is fundamental to understanding their chemical reactivity. fiveable.mechempedia.info

Cyclopropane Ring Opening Under Specific Conditions

The substantial ring strain inherent in the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.org For this compound and related structures, the ring can be opened through electrophilic, nucleophilic, or radical pathways.

One documented method involves the treatment of N-cyclopropylamides with a Lewis acid such as aluminum chloride (AlCl₃), which induces a ring-opening rearrangement. rsc.org This reaction proceeds through a "Heine-type" aziridine (B145994) intermediate, ultimately leading to N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org Similarly, electrophilic ring opening of related compounds like trans-2-phenylcyclopropylamine has been shown to occur in the presence of superacids, where protonation facilitates the cleavage of a distal C-C bond in the cyclopropane ring. nih.gov Radical-mediated pathways, often initiated by an oxidant like sodium persulfate (Na₂S₂O₈), can also lead to ring-opening and subsequent cyclization reactions. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Intermediate/Mechanism | Resulting Products | Reference |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Rearrangement | AlCl₃ | "Heine-type" aziridine intermediate | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | rsc.org |

| Electrophilic Ring Opening | Superacids (e.g., CF₃SO₃H) | Dicationic intermediate, cleavage of distal C-C bond | Ring-opened functionalized amides | nih.gov |

| Oxidative Radical Ring Opening | Na₂S₂O₈ | Cyclopropyl-substituted carbon radical | γ-carbonylalkyl-substituted compounds | beilstein-journals.org |

N-(Cyclopropylmethyl) Group as a Protecting Group in Organic Synthesis

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. wikipedia.orgorganic-chemistry.org The N-(Cyclopropylmethyl) group has been identified as a useful protecting group for various functionalities, including amides, amines, carboxylic acids, and alcohols. google.com When attached to an amide nitrogen, the cyclopropylmethyl group renders the N-H proton unavailable for reaction, thus protecting the amide functionality. google.com

The utility of a protecting group lies in its ability to be attached and removed under specific and often mild conditions, without affecting other parts of the molecule. organic-chemistry.org The cyclopropylmethyl group fulfills this requirement, offering stability during various synthetic transformations while being cleavable when desired. google.com This allows for greater chemoselectivity in complex syntheses, such as in peptide synthesis where different functional groups must be selectively manipulated. google.com

Strategies for Cleavage of the Cyclopropylmethyl Protecting Group

The removal, or deprotection, of the N-(Cyclopropylmethyl) group is a crucial step to restore the original amide functionality. Cleavage strategies typically exploit the unique stability of the cyclopropylmethyl cation. echemi.com Acid-labile protecting groups are commonly used, and given the stability of the resulting cation, acidic conditions are a primary method for cleaving the N-(Cyclopropylmethyl) bond. google.comlibretexts.org

Various acidic conditions, ranging from treatment with trifluoroacetic acid to milder Lewis acids, can be employed. wikipedia.org The choice of acid and reaction conditions depends on the sensitivity of other functional groups present in the molecule. libretexts.orgvanderbilt.edu Other methods used for cleaving N-alkyl groups, which could potentially be adapted for the N-cyclopropylmethyl group, include oxidative and reductive techniques. For example, hydrogenolysis (catalytic hydrogenation) is a common method for removing benzyl (B1604629) (Bn) groups, which also form a stable carbocation. libretexts.org

| Cleavage Method | Typical Reagents | Mechanism/Notes | Reference |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Lewis acids (e.g., BBr₃) | Proceeds via formation of the stable cyclopropylmethyl cation. Conditions can be tuned from mild to strong. | wikipedia.orglibretexts.org |

| Hydrogenolysis | H₂, Palladium on carbon (Pd/C) | Common for N-benzyl groups; applicability would depend on the specific substrate and conditions. | libretexts.org |

| Oxidative Cleavage | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), DDQ | Used for groups like p-methoxybenzyl (PMB). The cyclopropylmethyl group's susceptibility would need empirical validation. | vanderbilt.edu |

Advanced Spectroscopic Characterization of N Cyclopropylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of N-(Cyclopropylmethyl)acetamide. Through the analysis of proton and carbon nuclei environments, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the acetyl methyl protons, the methylene (B1212753) protons of the cyclopropylmethyl group, the methine proton of the cyclopropyl (B3062369) group, and the methylene protons within the cyclopropane (B1198618) ring. The amide proton (N-H) signal is also a key feature, though its chemical shift can be variable.

The acetyl group's methyl protons (CH₃) would appear as a sharp singlet, typically in the downfield region around 2.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The methylene protons (CH₂) attached to the nitrogen atom are expected to appear as a doublet, resulting from coupling with the neighboring methine proton of the cyclopropyl ring. The methine proton (CH) of the cyclopropyl group will likely be a complex multiplet due to coupling with the adjacent methylene protons and the protons on the cyclopropane ring. The cyclopropane ring protons themselves will appear in the characteristic upfield region, typically between 0.2 and 0.8 ppm, as complex multiplets due to geminal and cis/trans couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.0 | Singlet | 3H |

| N-H (Amide) | ~5.5 - 8.0 | Broad Singlet | 1H |

| N-CH₂ | ~3.1 | Doublet | 2H |

| CH (Cyclopropyl) | ~0.9 - 1.2 | Multiplet | 1H |

| CH₂ (Cyclopropyl ring) | ~0.4 - 0.6 | Multiplet | 2H |

| CH₂ (Cyclopropyl ring) | ~0.1 - 0.3 | Multiplet | 2H |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

The carbonyl carbon (C=O) of the amide group will be the most downfield signal, typically appearing around 170 ppm. The methyl carbon of the acetyl group will be found in the upfield region. The carbons of the cyclopropylmethyl moiety will have characteristic shifts, with the methylene carbon attached to the nitrogen being more downfield than the methine and methylene carbons of the cyclopropane ring itself.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~170 |

| CH₃ (Acetyl) | ~23 |

| N-CH₂ | ~45 |

| CH (Cyclopropyl) | ~10 - 15 |

| CH₂ (Cyclopropyl ring) | ~3 - 8 |

Note: Predicted values are based on standard chemical shift ranges and data from similar compounds like acetamide (B32628) and cyclopropanecarboxylic acid derivatives. hmdb.cachemicalbook.comnist.gov

Advanced Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. oxinst.com In the COSY spectrum of this compound, cross-peaks would be expected between the N-CH₂ protons and the cyclopropyl CH methine proton, confirming their adjacency. Further correlations would be observed between the cyclopropyl methine proton and the cyclopropyl ring methylene protons. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These are heteronuclear correlation experiments that map direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC or HMQC spectrum would show a correlation cross-peak between the acetyl CH₃ protons and the acetyl CH₃ carbon, the N-CH₂ protons and the N-CH₂ carbon, the cyclopropyl CH proton and its corresponding carbon, and the cyclopropyl ring CH₂ protons with their respective carbons. nih.govmdpi.com This technique is highly effective for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental composition of this compound. The calculated exact mass of this compound (C₅H₉NO) is 99.068413911 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thus confirming the molecular formula. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govrsc.org This technique is particularly useful for analyzing this compound in complex mixtures. A typical LC-MS method would involve a reversed-phase column (such as a C18) to separate the compound from other components. sielc.com

Upon entering the mass spectrometer, typically using an electrospray ionization (ESI) source, this compound would be expected to be detected as its protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 100.0757. Further analysis by tandem mass spectrometry (MS/MS) would involve selecting this precursor ion and subjecting it to collision-induced dissociation. rsc.org The resulting fragmentation pattern provides structural information. For amides, a common fragmentation pathway is the cleavage of the amide bond, which can help to confirm the structure of the acyl and amine portions of the molecule. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3270 | N-H stretch | Secondary Amide |

| ~3080 | C-H stretch | Cyclopropyl Ring |

| ~3000 - 2850 | C-H stretch | Methylene (CH₂) & Methyl (CH₃) |

| ~1650 - 1630 | C=O stretch (Amide I) | Secondary Amide |

| ~1560 - 1540 | N-H bend (Amide II) | Secondary Amide |

| ~1450 | CH₂ scissoring | Methylene |

| ~1375 | CH₃ symmetric bend | Methyl |

| ~1020 | C-C stretch | Cyclopropyl Ring |

The N-H stretching vibration in secondary amides typically appears as a single, relatively sharp band in the region of 3300-3270 cm⁻¹. This absorption is a key indicator of the presence of the secondary amide group. The C=O stretching vibration , also known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to be found around 1650-1630 cm⁻¹. Its precise position can be influenced by hydrogen bonding. The N-H bending vibration , or Amide II band, is another characteristic feature of secondary amides, occurring in the 1560-1540 cm⁻¹ region.

The cyclopropyl group also presents distinct spectroscopic features. The C-H stretching vibrations of the cyclopropyl ring are typically observed at a higher frequency (~3080 cm⁻¹) than those of the methylene and methyl groups (~3000-2850 cm⁻¹), which is a characteristic of strained ring systems. Furthermore, a weak absorption corresponding to the C-C stretching of the cyclopropyl ring is expected around 1020 cm⁻¹. The presence of the methylene bridge between the cyclopropyl ring and the nitrogen atom will contribute to the C-H stretching and bending regions of the spectrum.

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature surveys, a crystal structure for this compound has not been reported. However, based on the crystal structures of analogous secondary amides, a hypothetical model of its solid-state structure can be proposed. nih.gov It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic).

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic | Common for similar amides nih.gov |

| Space Group | P2₁/c | Common for similar amides nih.gov |

| Molecules per Unit Cell (Z) | 4 | Typical for the predicted space group |

| Hydrogen Bonding Motif | N-H···O=C chain | Characteristic of secondary amides nih.gov |

The molecular conformation of this compound in the solid state is expected to be dictated by the planarity of the amide functional group, where the C-N bond exhibits partial double bond character. This planarity would influence the relative orientation of the acetyl group and the N-cyclopropylmethyl substituent.

Theoretical and Computational Chemistry Studies of N Cyclopropylmethyl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of molecular systems. DFT calculations on acetamide (B32628) derivatives are frequently employed to explore their electronic properties, reactivity, and intermolecular interactions.

For a molecule like N-(Cyclopropylmethyl)acetamide, DFT would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, offers insights into charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation. nih.gov In similar acetamide derivatives, NBO analysis has been used to understand charge transfer and the energetic importance of orbital interactions. nih.gov For instance, studies on other N-substituted acetamides have used DFT to investigate the delocalization of the nitrogen lone pair and its effect on reactivity. mdpi.comresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.govmdpi.com DFT calculations would provide these values for this compound, helping to predict its stability and potential reaction sites.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Acetamide Analogue (N,N-dimethyl acetamide) (Note: This data is for an analogue compound and serves as an illustrative example of typical DFT results.)

| Parameter | Bond Length (Å) / Angle (°) |

| C=O Bond Length | 1.231 |

| C-N Bond Length | 1.378 |

| N-C (methyl) Bond Length | 1.464 |

| C-C (acetyl) Bond Length | 1.523 |

| O=C-N Bond Angle | 121.7 |

| C-N-C Bond Angle | 117.4 |

| Data sourced from DFT calculations on N,N-dimethyl acetamide and presented as representative values. researchgate.net |

Ab Initio Methods (e.g., CCSD(T), MP2) for Energetic and Structural Properties

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide highly accurate results for energetic and structural properties, often considered the "gold standard" in computational chemistry. semanticscholar.orgchemrxiv.org

These methods would be applied to this compound to obtain precise calculations of its conformational energies, rotational barriers, and thermochemical properties. For example, studies on N-methylacetamide (NMA) have used ab initio calculations to determine the relative energies of its conformers and to understand the energetics of cis-trans isomerization around the peptide bond. umich.eduresearchgate.net Such calculations would be critical for accurately mapping the potential energy surface of this compound and identifying its most stable geometries. While computationally expensive, these methods are invaluable for benchmarking the results from less demanding methods like DFT. nih.gov

Prediction of Molecular Spectra (e.g., NMR, IR)

Quantum chemical calculations are instrumental in predicting molecular spectra, which aids in the interpretation of experimental data and structure elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. DFT methods are commonly used for this purpose. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C=O stretching, N-H bending (if applicable), and C-C bond vibrations. Studies on N-methylacetamide have successfully used ab initio force fields to calculate vibrational spectra, showing good agreement with experimental data and helping to assign observed spectral bands to specific molecular motions. umich.edu This approach would allow for the prediction of the IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.govnih.gov The typical workflow involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer, usually with a DFT method.

Calculation of the magnetic shielding constants for each atom in each conformer.

Averaging the shielding constants based on the Boltzmann population of the conformers at a given temperature.

Referencing the calculated shielding constants to a standard compound like tetramethylsilane (TMS) to obtain the final chemical shifts. nih.govgithub.io

This process allows for the direct comparison of theoretical and experimental NMR spectra, which is invaluable for confirming molecular structures and assigning stereochemistry. scielo.brresearchgate.net

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of atoms over time, revealing dynamic processes such as conformational changes and solvent interactions. chemrxiv.orgresearchgate.net

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. escholarship.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

The thermal decomposition (pyrolysis) of acetamide-containing compounds is one area where these methods have been applied. For instance, computational studies on the gas-phase decomposition of N-substituted diacetamides have used DFT to propose reaction mechanisms. mdpi.comresearchgate.net These studies often identify a six-membered cyclic transition state as a key feature of the reaction pathway. mdpi.com By calculating the activation energies (the energy difference between the reactant and the transition state), researchers can predict the kinetics of the reaction and understand how different substituents affect the reaction rate. researchgate.net For this compound, computational methods could be used to explore potential reaction pathways, such as hydrolysis or thermal degradation, by identifying the relevant transition states and intermediates. nih.gov

Conformational Analysis and Stereochemical Considerations

The presence of rotatable single bonds in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete description of the molecule's properties.

Computational conformational analysis typically involves a systematic or stochastic search of the potential energy surface to find all stable conformers. The geometries of these conformers are then optimized, and their relative energies are calculated using quantum mechanical methods.

Two key areas of conformational flexibility in this compound are:

Rotation around the C-N amide bond: Tertiary amides like this compound can exist as E (trans) and Z (cis) rotamers due to the partial double-bond character of the C-N bond. DFT calculations on similar tertiary amides have shown that these rotamers can be close in energy, leading to a dynamic equilibrium in solution that can be observed by NMR spectroscopy. scielo.br

Orientation of the cyclopropyl (B3062369) group: The rotation around the bond connecting the cyclopropyl ring to the methylene (B1212753) group also leads to different conformers. Studies on the analogous cyclopropyl methyl ketone have shown that the most stable conformation is typically the s-cis form, where the cyclopropyl group is eclipsed with the carbonyl bond. uwlax.edu A similar preference would be expected for this compound, though the energetic landscape would be influenced by the presence of the rest of the amide structure.

Table 2: Example of Calculated Relative Energies for Conformers of an Analogue (Cyclopropyl Methyl Ketone) (Note: This data illustrates the energy differences between conformers due to rotation around a single bond adjacent to a carbonyl group.)

| Conformation (Torsion Angle) | Relative Energy (kcal/mol) |

| s-cis (180°) | 0.00 |

| Intermediate (~90°) | ~2.5 |

| s-trans (0°) | ~1.5 |

| Data derived from ab initio calculations on cyclopropyl methyl ketone. uwlax.edu |

By combining these computational approaches, a detailed and multi-faceted understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation and application.

Analytical Method Development and Validation for N Cyclopropylmethyl Acetamide

Chromatographic Methodologies for Separation and Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds. researchgate.net The choice of method depends on the analyte's physicochemical properties, such as volatility, polarity, and thermal stability, as well as the required sensitivity of the assay. researchgate.netjfda-online.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds. For a polar compound like N-(Cyclopropylmethyl)acetamide, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. mdpi.com

Method development for this compound would involve optimizing several key parameters to achieve efficient separation and symmetrical peak shape. A C18 (octadecylsilane) column is a standard choice for the stationary phase due to its hydrophobicity and versatility. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good resolution. Detection is commonly performed using an ultraviolet (UV) detector, specifically a Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase; acid helps to suppress silanol (B1196071) activity and improve peak shape. sielc.com |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the analyte from the column. sielc.com |

| Gradient | 5% B to 95% B over 15 min | Ensures efficient elution and separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. nih.gov |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC injections. google.com |

| Detector | UV-PDA at 210 nm | Wavelength where amides typically show absorbance, allowing for quantification. nih.gov |

Validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. nih.gov

For applications requiring higher sensitivity and selectivity, such as trace-level quantification in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comabertay.ac.uk This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. mdpi.com

In an LC-MS/MS system, after the analyte elutes from the HPLC column, it enters the mass spectrometer's ion source, where it is ionized, commonly using Electrospray Ionization (ESI). The resulting precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling very low limits of detection. google.com

Table 2: Proposed LC-MS/MS Parameters for this compound

| Parameter | Setting | Description |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the amide to form a protonated molecule. |

| Precursor Ion (Q1) | m/z 114.1 | Corresponds to the [M+H]⁺ of this compound (MW: 113.16). |

| Collision Energy | Optimized (e.g., 15 eV) | Energy applied to fragment the precursor ion in the collision cell. |

| Product Ion (Q3) | e.g., m/z 56.1 | A characteristic fragment ion used for quantification. |

| Dwell Time | 100 ms | The time spent monitoring a specific MRM transition. |

The development of an LC-MS/MS method offers significant advantages in bioanalytical studies and impurity profiling where the analyte concentration is expected to be very low. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com While this compound has a relatively low molecular weight, its polarity due to the amide group can lead to poor peak shape and adsorption on the GC column. colostate.edu Direct GC-MS analysis is possible, but often requires optimization to prevent issues like peak tailing or thermal decomposition in the heated injector. nih.gov

A typical GC-MS method involves injecting the sample into a heated port to vaporize it. The vaporized sample is then carried by an inert gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. nih.govsemanticscholar.org For amides, derivatization is often employed to improve their chromatographic behavior. researchgate.net

Table 3: General GC-MS Parameters for Volatile Amide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm | A common, nonpolar column suitable for a wide range of analytes. nih.gov |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 280 °C | Temperature gradient to separate compounds with different boiling points. |

| MS Ion Source Temp. | 230 °C | Temperature of the ion source in the mass spectrometer. |

| MS Quadrupole Temp. | 150 °C | Temperature of the mass analyzer. |

| Scan Mode | Full Scan (e.g., m/z 40-300) or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for quantification. |

Chemical Derivatization Strategies for Enhanced Detectability and Selectivity

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. researchgate.netcolostate.edu For GC analysis of polar compounds like this compound, derivatization is used to increase volatility, improve thermal stability, and enhance detector response. colostate.edusemanticscholar.org This is achieved by replacing the active hydrogen on the amide nitrogen with a less polar group, which reduces intermolecular hydrogen bonding. semanticscholar.org

Fluoroacylation involves reacting the analyte with a perfluorinated acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). gcms.cz This reaction replaces the active hydrogen of the amide with a fluoroacyl group. colostate.edu The resulting derivatives are significantly more volatile and thermally stable than the parent compound. gcms.cz A major advantage of this technique is the introduction of multiple halogen atoms, which makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling ultra-trace level analysis. colostate.edugcms.cz The reaction by-products are typically acidic and may need to be removed before analysis to prevent damage to the GC column. colostate.edu

Table 4: Common Fluoroacylating Reagents for Derivatization

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Most volatile of the common fluoroacyl derivatives. gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Offers a good balance of volatility and detector response. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Produces the most sensitive response with an Electron Capture Detector. gcms.cz |

Silylation is one of the most widely used derivatization techniques for GC analysis. chromtech.com It involves replacing an active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com This derivatization significantly reduces the polarity of the analyte, thereby increasing its volatility and thermal stability. chromtech.com The reaction effectively masks the polar N-H group in this compound, leading to improved peak shape and reduced column adsorption. phenomenex.com

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for derivatizing amides. sigmaaldrich.comresearchgate.net These reagents are highly reactive, and the reactions often proceed quickly under mild heating. researchgate.net It is crucial to perform silylation reactions in anhydrous (dry) conditions, as the reagents readily react with water. colostate.edusigmaaldrich.com The resulting TMS derivatives should be analyzed on non-polar or moderately polar GC columns, as polar phases containing active hydrogens (like "WAX" columns) can react with the derivatives or excess reagent. phenomenex.com

Table 5: Common Silylating Reagents for Amide Derivatization

| Reagent | Abbreviation | Leaving Group | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide | A powerful and versatile silylating agent suitable for amides. sigmaaldrich.comresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Produces a very volatile by-product, making it ideal for trace analysis. phenomenex.comresearchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | N-trimethylsilyl-acetamide | A highly reactive and universal reagent, though its by-product is less volatile than MSTFA's. phenomenex.comresearchgate.net |

| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst with other silylating reagents to enhance reactivity, especially for hindered groups. phenomenex.comsigmaaldrich.com |

Derivatization for Chemical Ionization Mass Spectrometry

In the analysis of this compound using mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), chemical derivatization can be a critical step. The primary goals of derivatization are to increase the analyte's volatility, improve its thermal stability, and enhance its mass spectral characteristics for better sensitivity and selectivity. jfda-online.com For this compound, which is a secondary amide, derivatization would target the active hydrogen on the nitrogen atom.

Chemical Ionization (CI) is a "soft" ionization technique that generates less fragmentation than Electron Ionization (EI), often resulting in a prominent protonated molecule [M+H]⁺. Derivatization can be employed to create a derivative that is more amenable to GC separation and that produces characteristic ions in the CI source, aiding in structural elucidation and quantification. jfda-online.com

Common derivatization strategies applicable to amides like this compound include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. This process typically increases volatility and can produce mass spectra with characteristic mass shifts, which can be useful in identifying the number of active hydrogens in an unknown compound. jfda-online.com

Acylation: The use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can convert the amide into a fluoroacyl derivative. This not only increases volatility but also introduces fluorine atoms, which can significantly enhance detectability, especially in negative chemical ionization (NCI) mode due to the high electronegativity of fluorine. jfda-online.com

The choice of derivatizing agent depends on the specific requirements of the analysis, such as the desired volatility, the stability of the derivative, and the ionization characteristics that will yield the most sensitive and specific results for this compound. jfda-online.com

Method Validation Parameters in Academic Analytical Research

Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended use. wjarr.com It is a critical component of good analytical practice, ensuring the quality, reliability, and consistency of results. wjarr.com The key parameters evaluated during method validation are outlined by international guidelines and are essential for academic research. nih.govyoutube.comelementlabsolutions.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comelementlabsolutions.com In the context of analyzing this compound, a specific method would produce a signal response only from this compound and not from any other structurally similar compounds or formulation excipients.

Selectivity is a more general term referring to the ability of a method to distinguish the analyte from other components in the sample. youtube.com For chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from other peaks. For instance, in a High-Performance Liquid Chromatography (HPLC) analysis of an N-substituted acetamide (B32628), achieving baseline separation (Rs > 1.5) between the analyte and potential impurities would demonstrate the method's selectivity. d-nb.info Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity by monitoring for a specific precursor-to-product ion transition, which is unique to the analyte's structure. coresta.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ut.ee It is the concentration that provides a signal-to-noise ratio (S/N) of typically 3:1. d-nb.info

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. ut.eeut.ee The LOQ is often established at a signal-to-noise ratio of 10:1. ut.eegoogle.com Alternatively, LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). researchgate.net

While specific LOD and LOQ values for this compound are not publicly documented, data for analogous small molecules and other acetamides illustrate typical ranges achieved in analytical methods.

| Compound | Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Acetamide | LC-MS/MS | Cigarette Smoke | Not Reported | <0.2 µg/cig | coresta.org |

| Rosuvastatin | HPLC | Pharmaceutical Formulation | 1.57 µg/mL | 4.76 µg/mL | researchgate.net |

| Atorvastatin | HPLC | Pharmaceutical Formulation | 1.87 µg/mL | 5.66 µg/mL | researchgate.net |

| Sudan Dyes | LC-MS/MS | Chili Powder | 0.001–0.03 mg/kg | 0.002–0.1 mg/kg | researchgate.net |

| Carglumic Acid | UHPLC | Pharmaceutical Formulation | 0.7 µg/mL | 0.15 µg/mL | nih.gov |

Linearity and Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.comwisdomlib.org It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²), which should ideally be greater than 0.99. uab.edu

The Range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision. researchgate.netwisdomlib.org The working range should encompass the expected concentrations of the analyte in real samples. ut.ee

The following table shows examples of linear ranges established for various small molecules during method validation.

| Compound(s) | Linear Range | Coefficient of Determination (R²) | Source |

|---|---|---|---|